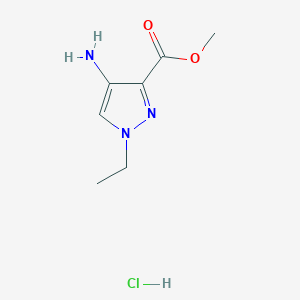
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
概要
説明
“4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” is a chemical compound that has been studied for its potential applications in various fields. It is known to be a potent inhibitor of bacterial phosphopantetheinyl transferase, a post-translational modification essential to bacterial cell viability and virulence .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The optimal structure of the pyridine group was found to be 5-CF3 . The synthesis generally involves the use of different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” is characterized by the presence of a pyridine ring, which is a nitrogen-containing heterocycle . The trifluoromethyl group (CF3) and the chlorine atom (Cl) are attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” are influenced by the presence of the trifluoromethyl group and the pyridine ring .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine, focusing on its unique applications across various fields:
Agrochemical Industry
This compound, due to its trifluoromethylpyridine (TFMP) moiety, is likely to be used in the agrochemical industry for the protection of crops from pests. TFMP derivatives are known for their superior pest control properties compared to traditional phenyl-containing insecticides .
Pharmaceutical Development
The presence of both morpholine and TFMP structures suggests potential antimicrobial activity. Compounds with similar structures have been optimized for potency toward specific enzymes like AcpS-PPTase, which are essential for bacterial proliferation .
Synthesis of Key Intermediates
Compounds with chloro-trifluoromethylpyridine structures serve as key intermediates in the synthesis of various agrochemicals and pharmaceuticals. They can be used to obtain other valuable compounds through chemical reactions .
Resistance Mechanism Studies
The compound’s structure may be used in research to understand bacterial resistance mechanisms, particularly how bacteria may resist antimicrobial agents by having alternative pathways or enzymes .
Chemical Synthesis Optimization
Research into optimizing the synthesis of such compounds, including controlling the number of chlorine atoms introduced and minimizing by-products, is another potential application area .
Enzyme Inhibition Research
The compound could be studied for its inhibitory effects on different classes of enzymes, which is crucial in developing new antibacterial agents that can effectively halt bacterial growth by targeting multiple pathways simultaneously .
作用機序
Target of Action
The primary target of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine is bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme, inhibiting its function. , indicating a degree of selectivity in its action.
Biochemical Pathways
The inhibition of Sfp-PPTase by 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine affects the post-translational modification process, which is essential for bacterial cell viability and virulence . This disruption can thwart bacterial growth and attenuate secondary metabolism .
Pharmacokinetics
It’s noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting a favorable safety profile.
Result of Action
The action of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific resistance mechanisms can impact the compound’s action and efficacy.
Safety and Hazards
As with any chemical compound, safety precautions should be taken when handling “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine”. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
将来の方向性
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBRHIWNDBNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)
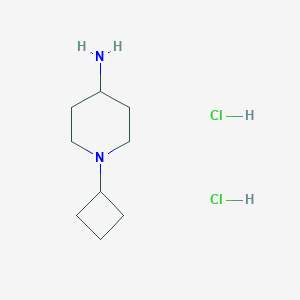
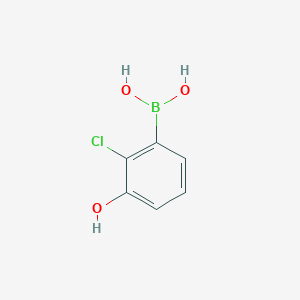

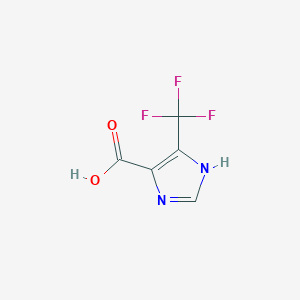
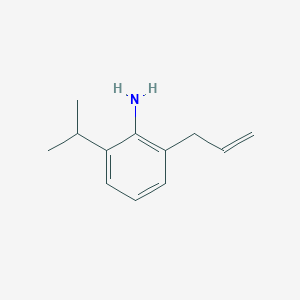
![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)
